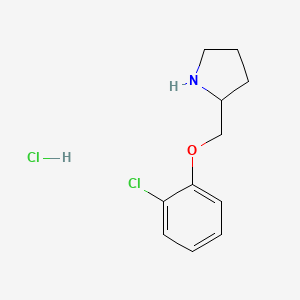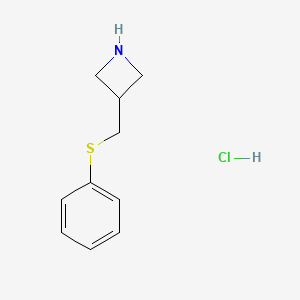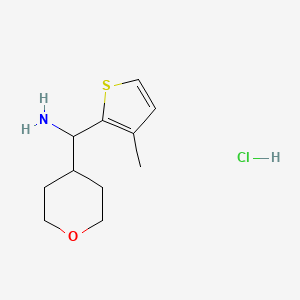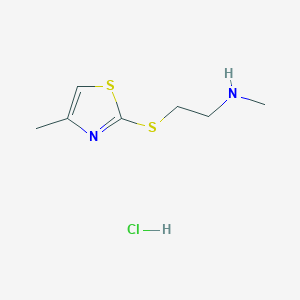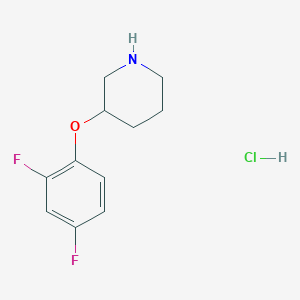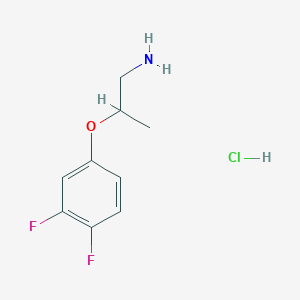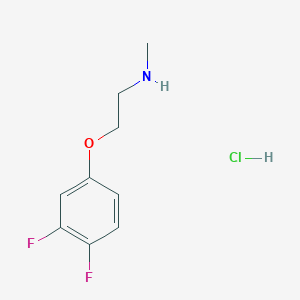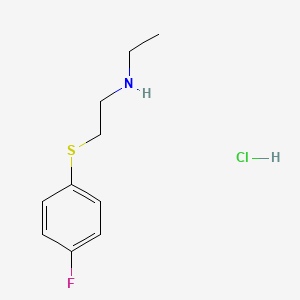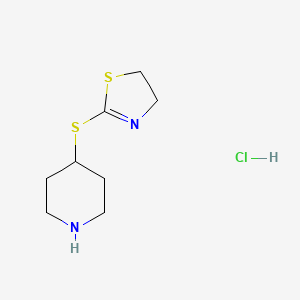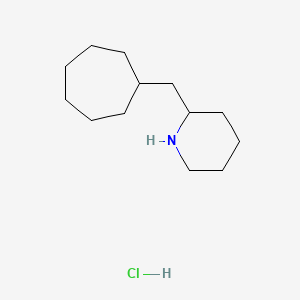
2-(Cycloheptylmethyl)piperidine hydrochloride
描述
2-(Cycloheptylmethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C13H26ClN, and it has a molecular weight of 231.8 g/mol.
生化分析
Biochemical Properties
2-(Cycloheptylmethyl)piperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives are known to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This interaction can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound may interact with other proteins and receptors, modulating their activity and contributing to its pharmacological effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may enhance cholinergic signaling by inhibiting cholinesterase enzymes, leading to increased acetylcholine levels . This can affect neuronal cells by improving synaptic transmission and cognitive function. Moreover, this compound may impact other cell types by modulating receptor activity and intracellular signaling cascades, thereby influencing cellular responses and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, enhancing cholinergic transmission. Additionally, this compound may interact with other receptors and proteins, modulating their activity and influencing cellular signaling pathways. These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can remain stable under specific conditions, maintaining their biological activity . Over extended periods, the compound may degrade, leading to reduced efficacy and potential changes in its biochemical effects. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cholinergic transmission and improved cognitive function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and other systemic effects. Threshold effects are often observed, where the compound’s efficacy and safety are dose-dependent. Careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can affect the compound’s bioavailability, distribution, and elimination. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to various cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
The synthesis of 2-(Cycloheptylmethyl)piperidine hydrochloride involves the cyclization of 2-substituted 8-nonen-4-amines via an intramolecular hydroamination reaction. This reaction is typically carried out in the presence of a complex catalyst such as Cp*2NdCH(TMS)2, which ensures high selectivity for the formation of the cis isomer .
化学反应分析
2-(Cycloheptylmethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Cyclization: The compound can also participate in cyclization reactions to form more complex piperidine derivatives.
科学研究应用
2-(Cycloheptylmethyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(Cycloheptylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that piperidine derivatives generally act on the central nervous system by modulating neurotransmitter activity. This modulation can lead to various pharmacological effects, including analgesic and antipsychotic properties .
相似化合物的比较
2-(Cycloheptylmethyl)piperidine hydrochloride can be compared with other piperidine derivatives such as:
Biperiden: A muscarinic receptor antagonist used to treat parkinsonism.
Piperidine: A basic nitrogen heterocycle used as a precursor in the synthesis of various pharmaceuticals.
Piperidinone: A derivative used in the synthesis of alkaloids and other bioactive compounds.
The uniqueness of this compound lies in its specific cycloheptylmethyl substitution, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
属性
IUPAC Name |
2-(cycloheptylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-2-4-8-12(7-3-1)11-13-9-5-6-10-14-13;/h12-14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDDNYLMQXHJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


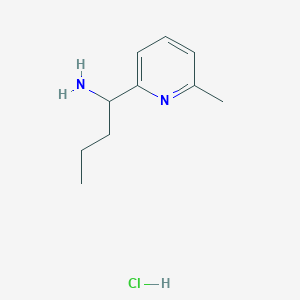
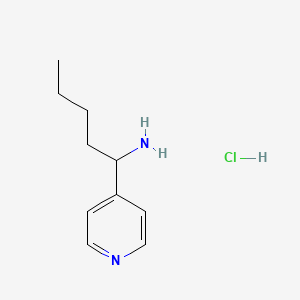

![Methyl 2,5-dioxo-[1,3'-bipyrrolidine]-5'-carboxylate](/img/structure/B1432830.png)
